
Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-): is a complex organic compound with the molecular formula C15H7CrN3O9S2.Na and a molecular weight of 516.40 g/mol . This compound is known for its unique structure, which includes a quinoline moiety and a chromate group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-) typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-hydroxybenzene-1,3-disulfonic acid using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,2-dihydro-4-hydroxy-2-oxo-3-quinoline to form the azo compound.
Chromate Complex Formation: Finally, the azo compound is reacted with sodium chromate to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate group can undergo oxidation reactions, often in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding amine derivative using reducing agents like sodium borohydride.
Substitution: The azo group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azo compounds.
Scientific Research Applications
Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacturing of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-) involves its interaction with various molecular targets and pathways. The chromate group can interact with cellular components, leading to oxidative stress and cell damage. The azo group can undergo metabolic activation, forming reactive intermediates that can bind to DNA and proteins, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate
- Sodium 3-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate
Uniqueness
Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-) stands out due to its unique combination of a quinoline moiety and a chromate group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
CAS No. |
97659-24-0 |
|---|---|
Molecular Formula |
C15H11CrN3NaO9S2+ |
Molecular Weight |
516.4 g/mol |
IUPAC Name |
sodium;chromium;4-hydroxy-5-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C15H11N3O9S2.Cr.Na/c19-13-8-3-1-2-4-9(8)16-15(21)12(13)18-17-10-5-7(28(22,23)24)6-11(14(10)20)29(25,26)27;;/h1-6,20H,(H2,16,19,21)(H,22,23,24)(H,25,26,27);;/q;;+1 |
InChI Key |
NCMNMXFMUITBNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)N=NC3=C(C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)O)O.[Na+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



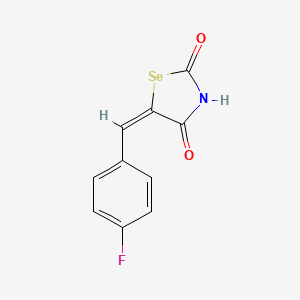


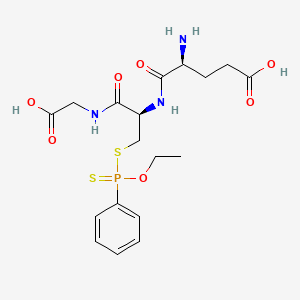
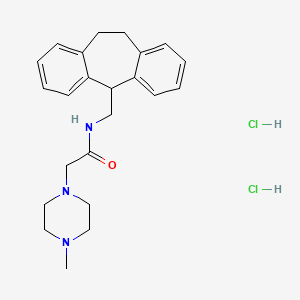
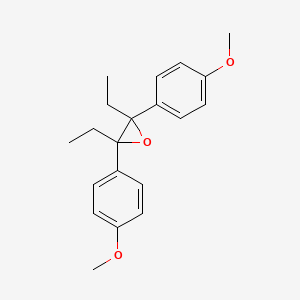
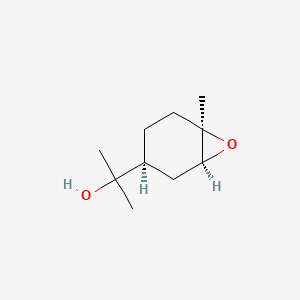
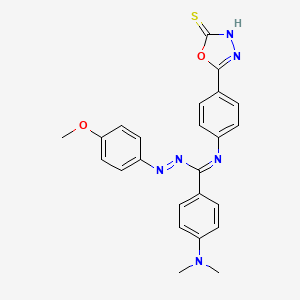
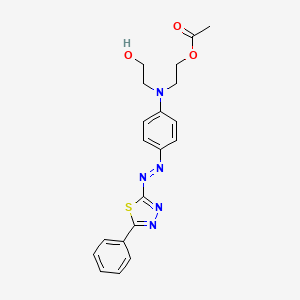

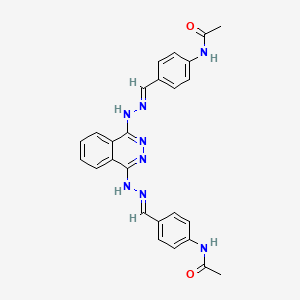
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)

